Quinidine is a class Ia antiarrhythmic agent originally derived from the bark of the Cinchona tree [1] [2]. Its primary mechanisms involve the modulation of ion channels in excitable cells, particularly cardiac cells. The table below summarizes its key molecular targets and effects.
Table: Key Molecular Targets and Pharmacological Effects of Quinidine
| Molecular Target | Physiological Effect | Therapeutic Consequence | Supporting Evidence |
|---|---|---|---|
| Voltage-gated Sodium Channel (Nav1.5) [3] [4] | Blocks fast inward sodium current (INa); slows depolarization (phase 0) and reduces action potential amplitude [3] [2]. | Suppresses abnormal cardiac electrical activity; stabilizes heart rhythm. | Cryo-EM structure (PDB: 6LQA) confirms pore blockade [4]. |
| Voltage-gated Potassium Channels (e.g., hERG/Kv11.1) [3] [2] | Inhibits the rapid delayed rectifier potassium current (IKr); prolongs cardiac repolarization. | Prolongs action potential duration and QT interval; linked to proarrhythmic risk (Torsades de Pointes) [3]. | Clinical observation of QT prolongation [1] [3]. |
| Muscarinic Receptor-Activated K+ Channel (IK,ACh) [5] | Directly inhibits the K+ channel current activated by acetylcholine in atrial cells. | Contributes to anticholinergic effects in the heart [5]. | Patch-clamp studies in guinea pig atrial cells [5]. |
| Parasite Metabolic Processes [1] [6] | Interferes with the malaria parasite's ability to metabolize hemoglobin. | Effective treatment for severe Plasmodium falciparum malaria [1]. | Clinical use and guidelines [1]. |
The following diagram illustrates the core signaling pathways and molecular interactions of Quinidine in a cardiac cell, integrating the mechanisms described in the table.
Diagram 1. Mechanism of action of Quinidine in cardiac myocytes. Quinidine (yellow) primarily blocks voltage-gated sodium (Nav1.5) and potassium (hERG) channels, leading to its electrophysiological effects. It also directly inhibits acetylcholine-activated potassium channels, contributing to anticholinergic effects. Green outcomes are therapeutic, while red ones are associated with side effects.
To support the findings summarized above, here are methodologies from foundational studies on Quinidine's mechanisms.
Table: Key Experimental Methodologies for Investigating Quinidine's Action
| Study Focus | Experimental System | Core Protocol Summary | Key Measurements |
|---|---|---|---|
| Structural Basis of Nav1.5 Blockade [4] | Full-length human Nav1.5 protein. | Protein purified and incubated with Quinidine. Cryo-EM grids prepared, data collected, and 3D reconstruction performed at 3.3 Å resolution. | Quinidine pose within the pore domain; conformational changes in the channel. |
| Inhibition of IK,ACh [5] | Single atrial cells from guinea pigs. | Tight-seal whole-cell patch-clamp recording. Pipette solution contained GTP or GTP-γ-S. Acetylcholine (ACh) and Quinidine applied via bath perfusion. | ACh-induced K+ current amplitude before and after Quinidine application; concentration-response curves. |
Based on the search results, there is no evidence to support that Quinidine (or a compound called "Quinoxidine") has significant or clinically relevant antibacterial properties.
Quinoxaline 1,4-dioxides (QdNOs) represent a promising class of heterocyclic compounds with a benzene ring fused to a pyrazine ring bearing two N-oxide groups, creating a versatile scaffold for pharmaceutical development. This unique chemical structure endows QdNOs with diverse biological properties and has attracted substantial interest from medicinal chemists and pharmacologists over several decades. The distinct electronic configuration created by the N-oxide moieties significantly influences the molecular properties and biological interactions of these compounds, contributing to their multifaceted mechanisms of action against various pathological conditions. Historically, QdNO derivatives have transitioned from agricultural applications to promising candidates for human therapeutics, particularly in areas of unmet medical need such as multidrug-resistant infections and hypoxic tumors [1] [2].
The historical development of QdNOs began with the discovery of their antibacterial properties in the mid-20th century, leading to their initial use as growth promoters in animal husbandry. Since then, extensive structure-activity relationship studies have revealed their potential beyond antimicrobial applications, encompassing antitumor, antiparasitic, and other therapeutic activities. Natural QdNO derivatives such as iodinin (2) from Chromobacterium iodinum demonstrated early promise with notable cytotoxicity and selectivity against acute myeloid leukemia cells, with EC~50~ values for apoptotic cell death 40 times lower than for non-tumor cells [3]. This discovery stimulated further synthetic exploration, leading to clinical candidates like tirapazamine for cancer therapy and various derivatives under investigation for infectious diseases [1] [2].
QdNOs demonstrate potent antibacterial effects against a broad spectrum of pathogens, with particular efficacy against Gram-negative bacteria including Escherichia coli, Proteus, Pasteurella, and dysentery spirochetes [1]. The veterinary-used QdNO derivatives include olaquindox (OLA), carbadox (CBX), mequindox (MEQ), quinocetone (QCT), and cyadox (CYA), each displaying distinct antibacterial profiles. Carbadox exhibits exceptional efficacy against Brachyspira hyodysenteriae, the causative agent of swine dysentery, while also demonstrating potent activity against Salmonella and other Gram-negative bacilli [1]. Similarly, mequindox shows remarkable effectiveness against Gram-negative pathogens, especially Salmonella, leading to its widespread use in China as an animal feed additive and veterinary medication for swine dysentery and piglet white diarrhea [1].
The clinical applications of antibacterial QdNOs have evolved significantly, with some compounds transitioning from growth promotion to therapeutic applications. Quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) and dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide) have been employed in clinical practice since the 1970s as broad-spectrum antibacterial agents [3]. However, safety concerns have emerged regarding certain QdNO derivatives; the European Union and Canada have prohibited the use of olaquindox in food-producing animals due to genotoxic potential, and carbadox has been restricted due to mutagenic effects, developmental toxicity, and carcinogenicity [1]. Despite these limitations, the unique antibacterial properties of QdNOs continue to drive research into safer analogues with improved therapeutic indices.
QdNOs demonstrate promising antitumor activity, particularly under hypoxic conditions commonly found in solid tumors. The derivative tirapazamine (TPZ, 3-amino-BTO 1,4-dioxide) has advanced to Phase II clinical trials, demonstrating the therapeutic potential of this chemical class in oncology [1]. The hypoxia-selective cytotoxicity of QdNOs represents a key therapeutic advantage, as these compounds are preferentially activated in low-oxygen environments to generate cytotoxic radicals that damage DNA and other cellular components [1] [4]. This selective activation minimizes damage to normoxic healthy tissues, potentially improving the therapeutic index compared to conventional chemotherapeutic agents.
Recent research has explored the multifaceted antitumor mechanisms of QdNO derivatives beyond direct DNA damage. Sulfonamide-derived quinoxaline 1,4-dioxides have been designed as carbonic anhydrase inhibitors, specifically targeting the CA IX isozyme overexpressed in hypoxic tumor cells [4]. Compound 7g in particular demonstrated favorable potency in inhibiting CA IX with a K~i~ value of 42.2 nM compared to the reference acetazolamide (K~i~ = 25.7 nM) [4]. Additionally, certain QdNO derivatives reduce the expression of HIF-1α in solid tumor cells under hypoxic conditions, effectively inhibiting their growth and potentially overcoming mechanisms of chemoresistance associated with tumor hypoxia [4].
QdNOs exhibit broad-spectrum antiparasitic activity against various protozoal pathogens, including Trypanosoma cruzi (Chagas disease), Plasmodium species (malaria), Leishmania, amoebae, and trichomonads [1] [2]. This diverse antiparasitic potential positions QdNOs as promising scaffolds for developing novel treatments for neglected tropical diseases that disproportionately affect resource-limited regions. The structural flexibility of the QdNO core allows for chemical modifications that enhance activity against specific parasitic targets while potentially improving safety profiles and pharmacokinetic properties.
Additional biological activities reported for QdNO derivatives include:
Table 1: Quantitative Antibacterial Activity of Selected QdNO Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Olaquindox | Escherichia coli | 0.5-2.0 | [1] |
| Olaquindox | Proteus vulgaris | 1.0-4.0 | [1] |
| Carbadox | Brachyspira hyodysenteriae | 0.06-0.25 | [1] |
| Carbadox | Salmonella typhimurium | 0.5-2.0 | [1] |
| Mequindox | Escherichia coli | 1.0-4.0 | [1] |
| Cyadox | Staphylococcus hyicus | 0.5-2.0 | [1] |
Table 2: Antitumor Activity of Selected QdNO Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC~50~ (μM) | Reference |
|---|---|---|---|
| TPZ (Tirapazamine) | Various (in clinical trials) | 1-20 (Hypoxia-dependent) | [1] |
| Derivative 7h | MCF-7 (Breast cancer) | 1.3-2.1 | [4] |
| Derivative 7h | HL60 (Leukemia) | 1.5-2.3 | [4] |
| Derivative 7b | MCF-7 (Breast cancer) | 2.1-3.8 | [4] |
| Derivative 7f | Capan-1 (Pancreatic cancer) | 1.8-3.2 | [4] |
The primary mechanism underlying QdNO cytotoxicity involves redox cycling and generation of reactive oxygen species (ROS) that induce oxidative stress and cause macromolecular damage [5] [1]. Under hypoxic or anaerobic conditions, QdNOs undergo enzymatic reduction primarily via one-electron reductases such as xanthine oxidoreductase (XOR), aldehyde oxidase (SsAOX1), carbonyl reductase (CBR1), and cytochrome P450 (CYP) enzymes [5]. This reduction generates semiquinone radical intermediates that subsequently transfer electrons to molecular oxygen, producing superoxide anions and other ROS in a cyclic process that depletes cellular antioxidants and causes oxidative stress [5] [1].
The DNA damage response represents a critical consequence of QdNO-induced oxidative stress. Early studies demonstrated that QdNOs completely inhibit DNA synthesis (but not RNA or protein synthesis) in the absence of oxygen and induce degradation of DNA in both proliferating and non-proliferating cells [1]. Electron paramagnetic resonance (EPR) measurements have directly detected free radical generation during QdNO reduction, confirming the proposed redox cycling mechanism [1]. The DNA cleavage activity is hypoxia-selective and yields direct strand breaks with minimal sequence specificity, consistent with involvement of radical species [1]. This DNA damage activates the SOS response in bacteria and various DNA repair pathways in eukaryotic cells, contributing to the ultimate cytotoxic effects.
Figure 1: QdNO-induced oxidative stress pathway involves enzymatic reduction, reactive oxygen species generation, and macromolecular damage culminating in cell death
Recent research has revealed that specific QdNO derivatives interact with zinc-containing enzymes, particularly carbonic anhydrases (CA), expanding their mechanisms beyond redox cycling [4]. Sulfonamide-functionalized QdNOs have been designed as CA IX inhibitors, leveraging the overexpression of this isozyme in hypoxic tumor environments. Molecular docking studies demonstrate that these derivatives form coordination complexes with the Zn^2+^ ion in the CA active site and establish hydrogen bonds with Thr199 and Thr200 residues [4]. The binding affinity varies with structural features, with 7-substituted sulfonamide QdNOs generally exhibiting better binding energy (ΔG~bind~ = -8.2 kcal/mol) compared to 6-substituted analogues (ΔG~bind~ = -5.9 kcal/mol) [4].
The hypoxia-selective cytotoxicity of QdNOs involves multiple complementary mechanisms. In addition to redox activation and CA inhibition, certain derivatives reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcriptional regulator of cellular adaptation to low oxygen conditions [4]. This multifaceted activity under hypoxic conditions positions QdNOs as promising candidates for targeting the challenging tumor microenvironment. The structural modularity of the QdNO scaffold allows for rational design of derivatives with optimized potency against specific molecular targets while maintaining the inherent hypoxia-selective activation.
The biological activities of QdNO derivatives are highly dependent on the nature and position of substituents on the quinoxaline core. Extensive structure-activity relationship (SAR) studies have identified critical positions that significantly influence potency, selectivity, and toxicity profiles. The C2 and C3 positions on the quinoxaline ring are particularly amenable to modification and dramatically affect biological activity. Bulky hydrophobic substituents at these positions generally enhance antitumor activity, while specific electron-withdrawing groups can improve antibacterial potency [3] [2]. For instance, 2-cyano-substituted QdNOs demonstrate enhanced hypoxic cytotoxicity, and 2-carboxy derivatives show improved antibacterial effects [4] [2].
The C6 and C7 positions on the benzo-fused ring also significantly influence biological properties. Electron-donating groups at these positions generally increase antibacterial activity, while specific substituents such as halogen atoms or sulfonamide groups enhance antitumor potency [4] [2]. Recent studies of sulfonamide-derived QdNOs revealed that the position of the sulfonamide group markedly affects carbonic anhydrase inhibitory activity, with 7-sulfonamide derivatives exhibiting superior binding affinity compared to 6-substituted analogues [4]. Additionally, the presence of specific functional groups such as the carbonitrile fragment at position 2 of the heterocycle positively influences antitumor properties against most cancer cell lines [4].
Metabolic considerations play a crucial role in QdNO design, as the N-oxide groups undergo reductive metabolism that can either activate or detoxify the compounds depending on the biological context. The major metabolic pathways of QdNOs involve N→O group reduction and hydroxylation, with specific metabolic rates correlating with observed toxicities [5]. Strategic introduction of substituents that moderate the reduction potential of the N-oxide groups can optimize the balance between efficacy and safety [5] [1]. For instance, cyadox exhibits improved safety profiles compared to earlier generation QdNOs like carbadox and olaquindox, likely due to modulated metabolic processing [1].
Molecular hybridization approaches have successfully enhanced the therapeutic potential of QdNO derivatives. Incorporating pharmacophores from other bioactive compounds has generated dual-mechanism hybrids with improved efficacy. Recent examples include:
These strategic structural modifications demonstrate how the QdNO scaffold can be optimized for specific therapeutic applications while minimizing undesirable properties such as genotoxicity and photosensitivity associated with earlier derivatives [3] [1].
The synthetic access to QdNO derivatives primarily relies on the Beirut reaction, which involves cyclocondensation of benzofuroxans with enolizable compounds [3]. This method, developed by Haddadin and Issidorides in 1965, represents the most efficient preparative approach for constructing the quinoxaline 1,4-dioxide core [3]. The reaction mechanism begins with nucleophilic attack on the benzofuroxan by the carbon nucleophile, followed by ring opening and subsequent recyclization to form the quinoxaline dioxide structure. Alternative synthetic routes include direct oxidation of quinoxalines using specialized oxidizing agents like hypofluorous acid-acetonitrile complex, though this method typically provides lower yields [3].
Analytical characterization of QdNO derivatives employs comprehensive spectroscopic techniques:
Quality control protocols for pharmaceutical development include HPLC purity assessment (>95% for biological testing), elemental analysis, and thermal characterization using differential scanning calorimetry to determine melting points and crystallinity.
Antibacterial assessment follows standardized microbiological methods with specific modifications for QdNOs:
Anticancer activity screening employs specialized methodologies:
Figure 2: Comprehensive experimental workflow for evaluating QdNO derivatives from synthesis to candidate selection
Quantum chemical calculations provide valuable insights into QdNO properties and activities:
Physicochemical property assessment includes:
Recent medicinal chemistry efforts have produced innovative QdNO derivatives with improved therapeutic profiles. Sulfonamide-functionalized QdNOs represent a particularly promising class, combining the hypoxia-selective cytotoxicity of traditional QdNOs with carbonic anhydrase inhibitory activity [4]. The most potent derivative reported, 3-trifluoromethylquinoxaline 1,4-dioxide 7h, demonstrates superior antiproliferative activity compared to reference agents like doxorubicin and etoposide, with IC~50~ values of 1.3-2.1 μM across various cancer cell lines [4]. The strategic incorporation of sulfonamide groups enables dual targeting of hypoxic tumor cells through both redox cycling and CA inhibition, potentially overcoming limitations of single-mechanism agents.
Emerging research explores QdNO derivatives for non-oncological applications, including:
These expanding applications demonstrate the versatility of the QdNO scaffold and its potential to address multiple therapeutic challenges.
Despite their promising pharmacological activities, QdNO derivatives face significant challenges related to toxicity, particularly genotoxicity and photosensitivity [5] [1]. Current research focuses on understanding the molecular basis of these adverse effects to enable rational design of safer analogues. Evidence suggests that oxidative stress plays a critical role in QdNO-induced toxicity, highlighting the potential of antioxidants and ROS scavengers as protective adjuvants [5]. Additionally, metabolic studies indicate that specific reductive pathways activate QdNOs to genotoxic intermediates, suggesting that inhibitors of these enzymes might mitigate toxicity while maintaining efficacy [5].
Future development directions for QdNO-based therapeutics include:
The ongoing clinical evaluation of QdNO-derived compounds and the continuous development of novel analogues with optimized properties underscore the enduring potential of this chemical class for addressing challenging therapeutic targets, particularly in oncology and infectious diseases [1] [4] [2].
Quinoxaline 1,4-dioxides (QdNOs) exhibit a wide spectrum of biological activities, including antibacterial and potential antitumor effects [1]. Their biological activity is primarily due to the presence of two N-oxide fragments in their structure [2].
The widely accepted mechanism for DNA synthesis inhibition is bioreductive activation leading to DNA damage [2]. Under hypoxic (low-oxygen) conditions, which are common in bacterial granulomas and solid tumors, these compounds are reduced and become active [1] [2]. This activation generates reactive free radicals that cause single- and double-stranded DNA breaks [2]. The bacterial cell recognizes this severe damage, which in turn inhibits DNA replication and induces a widespread DNA damage response [2].
The following diagram illustrates this bioreductive activation pathway and its cellular consequences:
Recent research on a potent QdNO derivative (LCTA-3368) in Mycobacterium smegmatis provides direct evidence for this mechanism by analyzing changes in gene expression after drug exposure [2].
The table below summarizes the key findings from this transcriptomic study:
| Experimental Factor | Observation | Biological Implication |
|---|---|---|
| Drug Exposure | Significant upregulation of genes involved in DNA repair and replication processes [2]. | Confirms that the primary cellular injury is to DNA. |
| Dose & Time Response | Effects were observed in a dose-dependent (1/4× to 1× MIC) and time-dependent (30 & 90 min) manner [2]. | Indicates a direct and specific response to the drug's action. |
| Oxidoreductase Activity | Changes in expression of 95 genes encoding proteins with oxidoreductase activity [2]. | Supports the mechanism of bioreductive activation and free radical formation. |
For researchers aiming to study this mechanism, the following approaches, inferred from the literature, are relevant:
Transcriptomic Analysis (RNA-seq): This is a powerful method for elucidating a drug's mechanism of action. The protocol involves:
Assessment of Mutagenicity: The induction of numerous non-synonymous mutations in drug-resistant mutants suggests that QdNOs are strongly mutagenic, consistent with an agent that causes DNA damage [2]. Analyzing mutation spectra in surviving populations can provide indirect evidence of DNA targeting.
The unique mechanism of QdNOs offers specific therapeutic advantages and challenges:
Reactive Oxygen Species (ROS) are chemically reactive molecules derived from oxygen, playing a dual role as both harmful agents and crucial signaling molecules in biological systems [1]. The table below summarizes the major sources and pathways for ROS generation.
| Source/Pathway | Description | Key ROS Produced |
|---|---|---|
| Mitochondrial ETC [1] [2] | Primary source; electron leakage during oxidative phosphorylation, mainly from Complex I and III [3]. | Superoxide (O₂•⁻) |
| NADPH Oxidases (NOX) [1] | Enzyme family dedicated to ROS production; activated by growth factors, cytokines, and hormones [1] [4]. | Superoxide (O₂•⁻) |
| Other Enzymatic Sources [1] | Includes xanthine oxidase, cyclooxygenases, and cytochrome P450 enzymes [2]. | Superoxide (O₂•⁻), Hydrogen Peroxide (H₂O₂) |
| Key Signaling Pathways [1] | ROS modulate critical pathways by oxidizing signaling proteins. | - |
| NF-κB Pathway [1] | Regulates inflammation, cell survival, proliferation; activated by ROS via IKK and IκBα degradation. | - |
| MAPK Pathway [1] | Involved in cell proliferation, differentiation, stress response; JNK and p38 are ROS-sensitive. | - |
| PI3K-Akt Pathway [1] | Promotes cell growth and survival; can be regulated by ROS. | - |
The following diagram illustrates the core signaling pathways that are modulated by ROS, based on the pathways described in your search results.
Key intracellular signaling pathways modulated by Reactive Oxygen Species (ROS).
Accurately measuring ROS is challenging due to their high reactivity and short lifespans [5]. The field has moved beyond basic assays to more specific and sophisticated technologies.
| Method | Principle | Key Applications & Notes |
|---|---|---|
| Fluorescence Probes | ||
Dihydroethidium (DHE) [6] |
Preferentially reacts with superoxide; fluorescence indicates total ROS/superoxide. | High-throughput screening; more specific for O₂•⁻ than DCFH-DA. |
Genetically Encoded Sensors (e.g., HyPer, RoGFP) [3] |
Fluorescent proteins that change intensity upon oxidation. | Live-cell imaging; subcellular localization of H₂O₂. |
| Electron Paramagnetic Resonance (EPR/ESR) [5] [4] | Directly detects and quantifies molecules with unpaired electrons (free radicals). | "Gold standard" for direct ROS detection; used with spin traps to stabilize radicals. |
| Chromatography & Mass Spectrometry [7] [4] | Measures stable, oxidized byproducts of biomolecules as indirect ROS biomarkers. | High sensitivity/specificity; e.g., 8-OHdG for DNA damage, F2-isoprostanes for lipid peroxidation. |
| Nanozymes [5] | Functional nanomaterials mimicking enzyme activity (e.g., SOD, catalase). | Biosensing, therapeutics; modulate ROS levels or used in detection platforms (e.g., oxidation of TMB substrate). |
To build upon this foundational knowledge for your research on quinoxaline, I suggest the following practical steps:
Solid tumors often contain hypoxic regions (oxygen levels <5–10 mmHg) due to disorganized and inefficient vascular networks [1]. Cells in these regions are not only more aggressive and metastatic but also highly resistant to conventional radiotherapy and chemotherapy [1]. The hypoxia-inducible factor 1 (HIF-1) pathway is a key regulator of cellular adaptation to low oxygen, promoting angiogenesis, metabolic reprogramming, and metastasis [2] [1].
Hypoxia-activated prodrugs (HAPs) are inert compounds designed to be selectively reduced by specific oxidoreductases in hypoxic environments, releasing cytotoxic agents directly within the tumor [1] [3]. This bioreductive activation targets the tumor's vulnerable hypoxic cells while ideally sparing normoxic, healthy tissues.
The activation of HAPs is a reduction-driven process. Under hypoxic conditions, certain oxidoreductases catalyze the chemical reduction of the prodrug trigger.
Bioreductive activation pathway of quinoxaline di-N-oxides under hypoxic conditions.
The radical anion intermediate is critical. In normoxic conditions, it is rapidly re-oxidized by molecular oxygen in a "futile cycle," regenerating the inert prodrug. In hypoxia, the lack of oxygen allows the radical anion to undergo further reactions, leading to the formation of cytotoxic species [1] [4]. These cytotoxic products can cause DNA strand breaks and generate reactive oxygen species (ROS), leading to cell death [4].
Quinoxaline 1,4-di-N-oxides (QdNOs) are a prominent class of HAPs. The 1,4-di-N-oxide moiety is essential for their hypoxia-selective toxicity [5] [4]. Key structural derivatives and their anti-tumor activities are summarized below.
Table: Representative Quinoxaline 1,4-di-N-Oxide Derivatives and Their Anti-Tumor Properties
| Compound Name / Derivative | Key Structural Features | Observed Hypoxia-Selective Cytotoxicity & Notes |
|---|---|---|
| Tirapazamine (TPZ) | 3-Amino-1,2,4-benzotriazine 1,4-dioxide | Underwent Phase II/III clinical trials; efficient and selective hypoxic cell cytotoxin [5] [4]. |
| 6,7-Dihalogenated QdNOs (e.g., 6,7-dichloro, 6,7-difluoro) | Strong electron-withdrawing groups at positions 6 and/or 7 | ~30-fold more potent than Tirapazamine in killing hypoxic cells in vitro [5]. | | DCBPQ (2-benzoyl-3-phenyl-6,7-dichloro-QdNO) | Dichloro substitution with benzoyl and phenyl groups | Most potent cytotoxin and hypoxia-selective drug in epithelial cell line studies [6]. | | 2-Benzoyl-3-phenyl QdNO (BPQ) | Benzoyl and phenyl substituents | Less cytotoxic than DCBPQ; arrested ~50% of cells in G2/M phase at 30 μM [6]. | | 6(7)-Mono-halogenated QdNOs (e.g., 6(7)-fluoro, 6(7)-chloro) | Single electron-withdrawing substituent | Showed the greatest hypoxia selectivity (differential toxicity between hypoxic and oxic cells) [5]. |
The electron-withdrawing nature of substituents significantly influences activity. Stronger electron-withdrawing groups make the compound more easily reduced (more positive reduction potential), which generally correlates with increased hypoxic cytotoxicity [5].
A standard in vitro protocol for assessing the hypoxia-selective cytotoxicity of QdNOs involves the following key steps [6]:
1. Cell Culture and Treatment
2. Cytotoxicity and Cell Cycle Analysis
3. Mechanistic Studies
Despite the promising preclinical data, several challenges have hindered the clinical success of HAPs [1] [3]:
Future efforts are focused on developing better biomarkers for tumor hypoxia and oxidoreductase activity, designing more efficient bioreductive triggers and prodrug conjugates, and exploring rational combinations with other therapeutic modalities like Vascular Disrupting Agents (VDAs), which can exacerbate tumor hypoxia and thereby enhance the efficacy of HAPs [3].
Quinoxidine is a chemical compound belonging to the class of quinoxaline 1,4-dioxides [1]. Its core structure consists of a quinoxaline ring system with two N-oxide groups and acetoxymethyl substituents.
The table below summarizes its basic chemical and pharmacological characteristics:
| Property | Description |
|---|---|
| Systematic Name | 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide [1] |
| Chemical Formula | C14H14N2O6 [2] |
| Drug Class | Heterocyclic N-oxide; antibacterial agent [1] |
| Primary Mechanism | Serves as a prodrug; metabolized in the body to its active form, Dioxidine [3] |
| Key Biological Activity | Broad-spectrum antibacterial activity [1] |
The following table consolidates quantitative and experimental data available from research studies.
| Aspect | Experimental Findings | Methodology / Context |
|---|---|---|
| In Vivo Metabolism (Mice) | This compound itself not found in urine; Dioxidine is detected instead. Dynamics of Dioxidine excretion consistent with direct Dioxidine administration [3]. | Method: Spectrochromatography. Dosing: Enteral or subcutaneous. Measurement: Urinary excretion over 7-24 hours post-administration [3]. |
| Quantitative Analysis | A method for quantitative determination of this compound was established via non-aqueous medium titration [4]. | Method: Titration in non-aqueous medium. Details are behind a paywall [4]. |
| Genetic Safety | The compound's genetic activity was evaluated by studying its potential to induce chromosome aberrations [5]. | Method: Analysis of chromosome aberrations in a cell culture system. Specific results are behind a paywall [5]. |
Quinoxaline 1,4-dioxides, the chemical family including this compound, remain a significant focus of research due to their diverse biological properties [1].
For a modern research program on this compound, the following workflow outlines key investigative areas based on available data.
A truly comprehensive and current technical guide on this compound is difficult to assemble because the most relevant pre-clinical and clinical research identified in the search results is primarily from the 1970s and 1980s [3] [6] [4]. Full details of many experimental protocols and results are locked behind paywalls in older journal articles [4] [5]. Furthermore, much of the available foundational literature is in Russian [3], which may present an access barrier.
Quinoxaline 1,4-dioxides, including Quinoxidine, exhibit a wide spectrum of biological properties due to the presence of two N-oxide groups [1]. A key characteristic of these N-oxide compounds is their activity as prodrugs [1].
The following diagram illustrates the core therapeutic mechanism and spectrum of activity for Quinoxaline 1,4-dioxides like this compound:
This compound and its analogs are a promising scaffold for developing new treatments for various diseases, particularly those requiring drugs that are active under hypoxic conditions or against resistant strains [1].
The table below details the key research areas and representative compounds:
| Therapeutic Area | Activity/Application | Representative Compound (Example) | Key Findings/Context |
|---|---|---|---|
| Anti-Bacterial [1] | Broad-spectrum antibacterial; Weight gain promoter in animals [1] | This compound (3) & Dioxidine (4) [1] | Used in clinical practice since the 1970s [1] |
| Anti-Tuberculosis [1] | Activity against Mycobacterium tuberculosis [1] | Compound 5 [1] | Cited as having promising antituberculosis activity [1] |
| Anti-Parasitic [1] | Treatment of malaria, trypanosomiasis, leishmaniasis, amoebiasis [1] | Various Quinoxaline 1,4-dioxides [1] | A promising scaffold for novel anti-parasitic drugs [1] |
| Anti-Fungal [1] | High fungicidal effects [1] | Compound 6 [1] | -- |
| Anti-Viral [1] | Antiviral effects [1] | Compound 7 [1] | -- |
| Anti-Cancer [1] | Cytotoxic activity against tumor cells, especially under hypoxic conditions [1] | Compound 8 (Quinoxaline-2-carbonitrile 1,4-dioxide) [1] | Exhibits selective cytotoxicity against solid tumor cells in hypoxia [1] |
For researchers evaluating new quinoxaline 1,4-dioxide derivatives, here are standard methodologies for assessing antibacterial and cytotoxic activity, based on common practices in the field.
This protocol determines the Minimum Inhibitory Concentration (MIC) against bacterial pathogens.
This colorimetric assay measures cell viability and proliferation, often used to screen for anti-cancer activity.
Despite their promising broad-spectrum activity, quinoxaline 1,4-dioxide derivatives face several challenges that are a primary focus of current research [1].
The following table consolidates the fundamental quantitative data for this compound (CAS No. 10103-89-6) [1].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 10103-89-6 [1] |
| IUPAC Name | 2,3-Bis(acetoxymethyl)quinoxaline 1,4-dioxide [1] |
| Synonyms | Chinoxidin; 2,3-Di(acetoxymethyl)quinoxaline di-N-oxide [1] |
| Molecular Formula | C₁₄H₁₄N₂O₆ [1] |
| Molecular Weight | 306.275 g/mol [1] |
| Melting Point | 175-176 °C [1] |
| Density | Information not available in search results |
| Boiling Point | Information not available in search results |
| Flash Point | Information not available in search results |
| PSA | 103.520 Ų [1] |
| LogP | 1.823 [1] |
| Hazard/Safety | Moderately toxic by ingestion. Mutation data reported. When heated to decomposition, it emits toxic vapors of NO~x~ [1]. |
While detailed modern protocols like HPLC-MS are not fully elaborated in the search results, several analytical techniques are referenced.
This compound belongs to the quinoxaline 1,4-dioxides class, an important group of heterocyclic N-oxides known for a wide spectrum of biological activities, including antibacterial, antitumor, and antiparasitic effects [3].
The diagram below outlines the core synthetic relationship and progression from a basic quinoxaline structure to the final this compound drug compound.
This compound is a notable example of a quinoxaline 1,4-dioxide derivative that has been successfully applied in medicine [3]. Its biological activity is primarily attributed to the presence of the two N-oxide groups, which can act as prodrugs, being selectively reduced in target bacterial or tumor cells [3]. This mechanism underpins its use as a broad-spectrum antibacterial agent [3].
This compound (also known as 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) is a synthetic antibacterial agent that belongs to the class of heterocyclic N-oxides [1] [2]. It has been used in clinical practice since the 1970s as a broad-spectrum antibacterial drug [1]. The compound's structure is part of the quinoxaline 1,4-dioxides, which are known for their diverse biological activities, including antibacterial, antitumor, and antiparasitic effects [1].
A method for the quantitative determination of this compound and dioxidine by titration in a nonaqueous medium was published in 1974 [3]. This method is based on the behavior of nitrogenous compounds in non-aqueous solvents, which can enhance the basicity or acidity of analytes, allowing for their titration.
The core principle involves dissolving the sample in a non-aqueous solvent and titrating with a suitable acid or base. The end-point is typically detected potentiometrically or with a visual indicator. The specific protocol from the search results is summarized below, though the original source requires subscription access for full experimental details [3].
Summary of Key Parameters:
| Parameter | Specification |
|---|---|
| Analytical Technique | Titration in a nonaqueous medium [3] |
| Target Analytes | This compound and Dioxidine [3] |
| Key Instrumentation | Titration apparatus (burette, potentiometer) |
| Sample Preparation | Dissolution in an appropriate non-aqueous solvent [3] |
| Method Reference | E. M. Granik, Pharm Chem J, 8, 638–639 (1974) [3] |
This section provides a step-by-step guide for the quantitative determination of this compound based on the identified method. Always perform a risk assessment and wear appropriate personal protective equipment (PPE) before starting.
For Potentiometric Titration:
For Visual Indicator Titration:
The quantity of this compound in the sample is calculated based on the titration data.
From the Titration Curve: Determine the equivalence point volume (Ve) from the first or second derivative of the titration curve.
Concentration Calculation:
Amount of this compound (mg) = (Ve × M × MW) / W
Where:
The following diagrams outline the general experimental workflow and the core chemical structure of this compound to aid in understanding.
Diagram 1: Workflow for nonaqueous titration of this compound.
Diagram 2: Key structural features of this compound [1] [2].
This compound (2,3-bis(acetoxymethyl)quinoxaline-1,4-di-N-oxide) represents a promising class of synthetic antibacterial agents that have garnered significant research interest since the 1970s. As a member of the quinoxaline 1,4-di-N-oxide (QdNO) family, this compound and its analog dioxidine have been successfully used in clinical practice, particularly in Russian medicine, for treating purulent infections, wound infections, and burn-related infections. These compounds exhibit broad-spectrum activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The unique chemical structure of QdNOs, characterized by the presence of two N-oxide groups on the quinoxaline core, enables diverse biological properties that make them valuable scaffolds for antibacterial drug development, especially in an era of increasing antimicrobial resistance.
The structural versatility of the quinoxaline core allows for extensive chemical modifications, enabling medicinal chemists to optimize antibacterial potency, reduce toxicity, and improve pharmacological properties. Recent research has expanded beyond traditional antibacterial applications to explore their potential against mycobacterial infections, fungal pathogens, and protozoal diseases. This document provides comprehensive application notes and detailed experimental protocols to support researchers in evaluating the antibacterial properties of this compound derivatives, with emphasis on mechanism elucidation, susceptibility testing, and therapeutic potential assessment.
The fundamental structure of quinoxaline 1,4-di-N-oxides consists of a benzene ring fused with a pyrazine ring containing two N-oxide functional groups. This unique arrangement confers both stability and reactivity to the molecule, enabling diverse biological interactions. The N-oxide moieties are essential for antibacterial activity, as reduction or removal of these groups typically results in diminished potency. This compound specifically features acetoxymethyl substituents at the 2 and 3 positions of the quinoxaline core, which influence its solubility, bioavailability, and interaction with bacterial targets.
Table 1: Key Quinoxaline 1,4-di-N-Oxide Derivatives and Their Structural Features
| Compound Name | R² Substituent | R³ Substituent | Key Features | Primary Applications |
|---|---|---|---|---|
| This compound | -CH₂OCOCH₃ | -CH₂OCOCH₃ | Acetoxymethyl groups | Clinical antibacterial (historical use) |
| Dioxidine | -CH₂OH | -CH₂OH | Hydroxymethyl groups | Clinical antibacterial (current use) |
| Carbadox | -CH₂NNHCOC₂H₅ | -CH₃ | Hydrazinecarboxylate | Veterinary growth promoter |
| Olaquindox | -CH₂NNHCOC₂H₄OH | -CH₃ | N-2-hydroxyethyl carbamoyl | Veterinary applications |
| Mequindox | -CH₂COCH₃ | -CH₃ | Acetyl group | Veterinary antibacterial |
| Quinocetone | -CH₂COC₆H₅ | -CH₃ | Benzenevinylketo group | Animal growth promoter |
| Cyadox | -CH₂NNHCOCH₂CN | -H | Cyanoacetic hydrazide | Investigational veterinary drug |
The antibacterial potency of quinoxaline 1,4-di-N-oxides is highly dependent on specific structural features. The N-oxide groups are essential for anaerobic selectivity and DNA-damaging capability, as they undergo enzymatic reduction to generate reactive radical species. Substituents at the 2- and 3-positions significantly influence both antibacterial spectrum and toxicity profiles. Electron-withdrawing groups at these positions generally enhance antibacterial activity, while bulky substituents can reduce potency but may improve selectivity. The piperazine moiety in more complex derivatives improves water solubility and bioavailability, facilitating better pharmacokinetic profiles [1]. Recent SAR studies indicate that fluoro- and trimethoxy-containing derivatives exhibit particularly promising activity against Gram-negative bacteria such as Pseudomonas aeruginosa [1].
The primary antibacterial mechanism of quinoxaline 1,4-di-N-oxides involves reductive activation within bacterial cells, leading to the generation of reactive species that cause oxidative damage to cellular components, particularly DNA. This process is hypoxia-selective, making these compounds particularly effective against anaerobic bacteria and in low-oxygen environments. Under anaerobic conditions, bacterial reductase enzymes (including xanthine oxidase) catalyze the one-electron reduction of the N-oxide groups, producing unstable semiquinone radicals that subsequently generate reactive oxygen species (ROS) and carbon-centered radicals [2] [3].
Diagram 1: Reductive activation pathway of quinoxaline 1,4-di-N-oxides under anaerobic conditions
This compound exposure triggers comprehensive cellular stress responses in bacteria, as revealed through transcriptomic and proteomic profiling of treated Escherichia coli. These studies demonstrate significant upregulation of genes involved in the SOS response (recA, lexA, recN), indicating substantial DNA damage. Additionally, bacteria exhibit oxidative stress markers, with increased expression of antioxidant defense genes and enzymes. The treatment also affects genes related to cell metabolism, cellular structure maintenance, and virulence factors, representing the bacterial survival strategy against QdNO-induced damage [2]. Biochemical assays confirm that reactive oxygen species are induced in QdNO-treated bacteria, and the addition of free radical scavengers significantly attenuates both antibacterial activity and DNA damage, supporting the oxidative-DNA-damage mechanism [2] [3].
Beyond the primary DNA-damaging mechanism, this compound derivatives may exert antibacterial effects through secondary mechanisms. At higher concentrations, some QdNOs demonstrate membrane disruption capabilities, potentially through interaction with bacterial phospholipid bilayers. Additionally, certain derivatives at subinhibitory concentrations may interfere with quorum sensing systems, potentially reducing virulence factor expression in pathogenic bacteria. Evidence also suggests that some QdNOs can chelate essential metal ions, particularly iron, thereby depriving bacteria of crucial micronutrients necessary for growth and pathogenesis [3].
This compound and related QdNOs exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, with particular potency against anaerobic bacteria. Recent investigations have expanded their potential applications to include activity against mycobacterial species, including Myobacterium tuberculosis and Mycobacterium bovis, with MIC values ranging from 4-8 μg/mL for compounds like cyadox, mequindox, and quinocetone [4]. These derivatives have also demonstrated additive effects when combined with first-line antitubercular drugs like rifampicin, with Fractional Inhibitory Concentration (FIC) indices of 0.75, suggesting potential for combination therapies [4].
Table 2: Antibacterial Spectrum of Quinoxaline 1,4-di-N-Oxide Derivatives
| Bacterial Species | Prototype QdNOs MIC Range (μg/mL) | Potency Ranking | Notes |
|---|---|---|---|
| Escherichia coli | 0.5 - 16 | Moderate to High | Strain-dependent variation |
| Staphylococcus aureus | 1 - 32 | Moderate | Including MRSA strains |
| Mycobacterium tuberculosis | 4 - 8 | Moderate | Additive effect with rifampicin |
| Pasteurella multocida | 0.25 - 4 | High | Veterinary relevance |
| Brachyspira hyodysenteriae | 0.5 - 8 | High | Cause of swine dysentery |
| Salmonella spp. | 1 - 16 | Moderate to High | Foodborne pathogens |
| Mycoplasma gallisepticum | 8 - 16 | Moderate | Additive effect with tetracycline |
| Pseudomonas aeruginosa | 4 - 32 | Moderate | Enhanced by fluoro-substituents |
Bacterial resistance to QdNOs develops through several mechanisms, with reduced reductase activity being the most significant. Resistant bacterial strains often exhibit decreased enzymatic capability to reduce the N-oxide groups, thereby limiting the production of the active radical species responsible for DNA damage [3]. Additional resistance mechanisms include enhanced DNA repair capacity, particularly in strains with upregulated SOS response systems, and potentially efflux pump activation, though this is less well-characterized for QdNOs compared to other antibiotic classes. The development of cross-resistance between QdNOs and conventional antibiotics appears limited, suggesting that these compounds may remain effective against multidrug-resistant pathogens [2].
Purpose: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial pathogens.
Materials:
Procedure:
Purpose: To evaluate additive or synergistic effects between this compound derivatives and conventional antibiotics.
Materials: As above, plus standard antibiotic stock solutions.
Procedure:
Purpose: To detect and quantify ROS production in bacterial cells following this compound exposure.
Materials:
Procedure:
Purpose: To evaluate this compound-induced DNA damage in bacterial cells.
Materials:
Procedure:
This compound and its structural analog dioxidine have been used clinically in some countries for decades, primarily for the treatment of purulent infections that are unresponsive to conventional antibiotics. Their applications include management of surgical site infections, burn wound infections, and abscesses caused by mixed bacterial flora. In veterinary medicine, QdNO derivatives have been extensively used as growth promoters and for prophylaxis and treatment of enteric infections in food-producing animals. Specific applications include control of swine dysentery caused by Brachyspira hyodysenteriae and colibacillosis in poultry and swine [5] [3].
Recent research has expanded the potential therapeutic applications of this compound derivatives to include antimycobacterial therapies, particularly against drug-resistant tuberculosis, and as antifungal agents against dermatophytes such as Microsporum canis (MIC 8 μg/mL for quinocetone) [4]. The demonstrated activity against mycoplasma species, including Mycoplasma gallisepticum and Mycoplasma hyopneumoniae (MIC 8-16 μg/mL), further broadens their potential utility in both human and veterinary medicine [4].
The clinical application of QdNOs is tempered by toxicity concerns, particularly genotoxicity and phototoxic reactions. Some derivatives, including olaquindox and carbadox, have been restricted or banned in many countries due to mutagenic potential and carcinogenicity in animal studies [3]. The genotoxicity is believed to result from the same DNA-damaging mechanism that confers antibacterial activity, highlighting the challenge of achieving selective toxicity against bacterial versus mammalian cells.
Structure-toxicity relationships indicate that specific substituents can significantly influence the toxicity profile of QdNOs. For instance, cyadox demonstrates a more favorable toxicological profile compared to earlier generation compounds, making it a potential candidate for further development [3]. Researchers should implement comprehensive toxicity screening, including Ames tests for mutagenicity and phototoxicity assays, during the development of new this compound derivatives.
Recent advances in drug delivery have explored nanoformulations of QdNOs to enhance their therapeutic potential. Cryochemical modification has been used to produce nanosized forms of dioxidine with altered crystal structures and improved dissolution properties [6]. These nanostructured lipid carriers (NCLs) can potentially enhance bioavailability, reduce dosing frequency, and mitigate toxicity through modified distribution patterns. The production of these nanoforms involves cryochemical techniques using carrier gas flow rate control to achieve particle size reduction while maintaining molecular integrity [6].
Beyond antibacterial applications, quinoxaline 1,4-di-N-oxides show promising activity against protozoal parasites, including Plasmodium species (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania species [7] [3]. The hypoxia-selective cytotoxicity of certain derivatives also enables their investigation as anticancer agents, with compounds like tirapazamine reaching clinical trials for various solid tumors [3]. These diverse applications leverage the core mechanism of reductive activation in target cells (hypoxic tumor regions or parasitic organisms) to generate cytotoxic radicals.
Innovative drug design approaches are exploring hybrid molecules that incorporate quinoxaline 1,4-di-N-oxide pharmacophores with other antibacterial scaffolds to enhance potency and overcome resistance. Additionally, rational combination therapies pairing QdNOs with conventional antibiotics showing additive or synergistic effects represent a promising strategy to extend the utility of both drug classes while potentially reducing the emergence of resistance [4].
This compound and its related quinoxaline 1,4-di-N-oxide derivatives represent a versatile class of antibacterial agents with a unique mechanism of action centered on reductive activation and DNA damage. While toxicity concerns have limited the clinical application of some derivatives, ongoing research continues to explore structural modifications and formulation strategies to improve their therapeutic index. The documented activity against drug-resistant pathogens, including mycobacteria, and the potential for synergistic combinations with conventional antibiotics warrant continued investigation of this compound class.
The provided application notes and experimental protocols offer researchers comprehensive tools to evaluate the antibacterial properties, mechanisms of action, and potential therapeutic applications of this compound derivatives. As antimicrobial resistance continues to pose significant challenges to global health, the development of antibacterial agents with novel mechanisms remains critically important, and QdNOs represent a promising avenue for future drug discovery efforts.
Quinoxidine is a heterocyclic compound belonging to the class of quinoxaline 1,4-dioxides, which are noted for their broad spectrum of biological activity [1].
Table 1: Core Chemical and Biological Data
| Aspect | Details |
|---|---|
| Chemical Name | 2,3-bis(acetyloxymethyl)quinoxaline 1,4-dioxide [2] |
| CAS Registry Number | 10103-89-6 [2] [3] |
| Molecular Formula | C₁₄H₁₄N₂O₆ [3] |
| Molecular Weight | 306.275 g/mol [3] |
| Melting Point | 175-176 °C [3] |
| Primary Activity | Broad-spectrum antibacterial agent [1] |
| Key Research Area | Dual PI3K/mTOR inhibition for cancer therapy [4] |
| Toxicity Note | Moderately toxic by ingestion; mutation data reported [3]. Target organ is adrenal glands, with this compound being less toxic than its metabolite Dioxidine [5]. |
The following sections outline established experimental methods for analyzing this compound and assessing its activity, based on published research.
This method, detailed by Granik (1974), is used for the quantitative determination of this compound and its metabolite, Dioxidine [6].
This protocol is based on a 1977 study investigating the pharmacokinetics of this compound in mice [7].
While specific lab protocols for this compound are not detailed in the search results, its derivatives (e.g., PX866, PKI587) are established as potent dual inhibitors. The following workflow describes a general cell-based assay to assess this mechanism of action [4] [1].
The experimental workflow for evaluating the anti-cancer activity of Quinoxaline derivatives via PI3K/mTOR inhibition can be summarized as follows:
Quinoxaline derivatives represent a promising class of compounds for targeted cancer therapy. Their key mechanism involves the dual inhibition of the PI3K (Phosphoinositide 3-Kinase) and mTOR (mammalian target of rapamycin) signaling pathways [4]. These pathways are crucial for regulating cell growth, survival, and metabolism, and their dysregulation is a common feature in many cancers [4].
Compounds like PX-866 and PKI587 (also known as Gedatolisib) are potent quinoxaline-based dual inhibitors that have shown activity in preclinical models and have progressed to clinical trials for cancers such as non-small cell lung cancer and breast cancer [4]. By blocking both PI3K and mTOR, these inhibitors effectively shut down a major pro-survival signal within cancer cells, leading to inhibited cell growth and potentially inducing apoptosis (programmed cell death) [4].
The following diagram illustrates how Quinoxaline derivatives inhibit this critical cancer signaling pathway:
This compound and its derivatives are a versatile class of compounds with well-established antibacterial properties and emerging potential in targeted cancer therapy. The provided application notes summarize its chemical identity, key analytical and biological protocols, and primary mechanism of action. Researchers should pay close attention to the compound's toxicity profile when designing experiments.
Quinoxaline 1,4-di-N-oxides (QdNOs) are a class of compounds widely used for their antibacterial properties and as growth promoters in animals [1]. Key members of this family include carbadox (CBX), olaquindox (OLA), quinocetone (QCT), cyadox (CYA), and mequindox (MEQ). However, their handling and storage require meticulous attention due to their potential to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and various toxic effects [1]. The primary degradation pathways for QdNOs involve N‑reduction and hydroxylation, mediated by enzymes such as xanthine oxidoreductase (XOR), cytochrome P450 (CYP), and others [1].
The stability of QdNOs is critically influenced by several environmental factors. The table below summarizes the main stability concerns and their implications for these compounds.
| Factor | Effect on Stability | Consequence | Preventive Measures |
|---|---|---|---|
| Oxidation | Generation of Reactive Oxygen Species (ROS) [1] | Increased cellular toxicity, DNA damage, lipid peroxidation [1] | Use of antioxidants, storage in inert atmosphere, airtight containers [2] |
| Light | Photo-oxidation and photolysis [2] | Loss of potency, formation of degradation products | Store in light-resistant, amber-colored containers; wrap vessels in foil [2] |
| Hydrolysis | Breakdown of core structure in presence of water/moisture [2] | Loss of efficacy, potential increase in toxicity | Store in anhydrous conditions; use desiccants; avoid aqueous formulations [2] |
| Heat | Acceleration of degradation reactions (oxidation, hydrolysis) [2] | Rapid loss of potency, increased risk of toxic by-products | Strict temperature control; refrigerate if necessary; avoid heating during processing |
Forced degradation studies help identify likely degradation products and pathways, and validate stability-indicating analytical methods [3].
This protocol evaluates the potential of a QdNO to induce oxidative stress in a cellular system.
A robust stability-indicating method is essential for monitoring the integrity of QdNOs. High-Performance Liquid Chromatography (HPLC) is the recommended technique.
Safe handling and proper storage are paramount to maintain the quality and safety of QdNOs.
The following diagram, generated using Graphviz, illustrates the core metabolic and degradation pathways of QdNOs, highlighting the central role of oxidative stress.
Diagram 1: QdNO Degradation Pathway & Toxicity Mechanism. This flowchart shows how QdNOs are metabolized, leading to ROS generation, oxidative stress, and the formation of degradation products via specific enzymatic pathways [1].
Working with Quinoxaline 1,4-di-N-oxides requires a proactive and careful approach to ensure stability, safety, and data reliability.
The table below summarizes the key identified information for Quinoxidine:
| Property | Description |
|---|---|
| Preferred Name | This compound [1] |
| Systematic Name | 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide [1] [2] [3] |
| CAS Registry Number | 10103-89-6 [1] [3] |
| Molecular Formula | C({14})H({14})N({2})O({6}) [3] |
| Molecular Weight | 306.275 g/mol [3] |
| Melting Point | 175-176 °C [3] |
| Pharmacological Class | Quinoxaline 1,4-dioxide derivative; broad-spectrum antibacterial agent [2] |
| Safety Notes | Moderately toxic by ingestion. Mutation data reported. When heated to decomposition it emits toxic vapors of NO(_x) [3]. |
While specific stability studies in solution were not found, the chemical structure of this compound provides clues about its potential degradation pathways. The diagram below illustrates the primary stability concerns for this compound.
Given the lack of specific data, here is a proposed protocol for investigating this compound stability, designed based on its known chemical properties.
Table 1: Key Methods for Synthesizing Quinoxaline Derivatives
| Method | Key Features | Catalytic System | Yield Range | Key Reference |
|---|---|---|---|---|
| Intramolecular Oxidative Cyclodehydrogenation | Follows Buchwald-Hartwig cross-coupling; used for Indolo[2,3-b]quinoxalines. | Palladium-based catalyst | Not Specified | [1] |
| Iridium-Complex Catalyzed Synthesis | Mild conditions, high functional group tolerance; reaction of phenylenediamine with propanediol. | Novel Iridium Complex | Moderate to High | [2] |
| Green Chemistry Approaches | Microwave-assisted synthesis; one-pot multicomponent reactions. | Eco-friendly conditions | Varies | [3] |
Table 2: Biological Activities of Quinoxaline Derivatives
| Derivative Core | Biological Activity | Key Findings/Example Compound | Reference |
|---|---|---|---|
| Indolo[2,3-b]quinoxaline | Antimycobacterial, Antiviral | Moderate bacteriostatic effect against Mycobacterium tuberculosis H37Rv; Antiviral agent B-220. | [1] |
| Pyrrolo[2,3-b]quinoxaline | Antioxidant | Compound 3a is an effective HO˙ radical scavenger in lipid environments; DPPH assay used. | [4] |
| Quinoxaline (General) | Anticancer, Antibacterial, Antiviral, Kinase Inhibition | Marketed drugs: Glecaprevir (antiviral), Erdafitinib (anticancer). | [3] |
This protocol is adapted from the synthesis of Indolo[2,3-b]quinoxaline derivatives [1].
This protocol describes a direct, efficient synthesis catalyzed by an iridium complex [2].
This protocol is used to assess the radical scavenging ability of synthesized derivatives, such as Pyrrolo[2,3-b]quinoxalines [4].
% Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test mixture [4].For all synthesized compounds, comprehensive characterization is essential:
The following Graphviz diagrams illustrate the core synthetic workflow and the relationship between structure and activity for quinoxaline derivatives.
Diagram 1: General Workflow for Quinoxaline Derivative Synthesis & Evaluation
Diagram 2: Structure-Activity Relationship (SAR) of Quinoxaline Cores
Quinoxaline 1,4-di-N-oxides represent a promising class of compounds for developing new antibacterial and antiparasitic drugs. [1] Their significance is highlighted by potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains and hard-to-treat non-replicating persistent bacteria. [2] [3]
The following protocol is adapted from a mouse model of tuberculosis used to evaluate quinoxaline 1,4-di-N-oxide derivatives. [2]
Before efficacy studies, the Maximum Tolerated Dose (MTD) is determined to ensure animal safety and guide dosing levels. [2]
The table below summarizes the in vitro activity data for a series of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide, which is used to select candidates for in vivo testing. [2]
Table 1: In Vitro Antimycobacterial Activity and Selectivity of Quinoxaline 1,4-Di-N-Oxide Derivatives
| Compound | R6 | R7 | R2 | MIC (mg/L) vs H37Rv | Selectivity Index (SI) | TAACF ID |
|---|---|---|---|---|---|---|
| 3 | H | OCH3 | CH3 | 1.56 | 37.82 | 118850 |
| 5 | H | Cl | CH3 | 0.78 | 20.13 | 118845 |
| 1 | H | H | CH3 | 3.13 | >20.0 | 149520 |
| 2 | H | CH3 | CH3 | 3.13 | >20.0 | 151989 |
| 4 | H | F | CH3 | 3.13 | >20.0 | 150568 |
| 8 | H | H | NH-Ph | 3.13 | >20.0 | 150354 |
Table adapted from source [2]. MIC: Minimum Inhibitory Concentration against drug-susceptible M. tuberculosis H37Rv. Selectivity Index (SI) = IC₅₀ in VERO cells / MIC.
The following diagram outlines the key stages of the in vivo efficacy and safety testing protocol for a new quinoxaline derivative.
In Vivo Efficacy Testing Workflow
The data shows that Compound 5, characterized by a chlorine atom at the R7 position and a methyl ketone at R2, had the lowest MIC (0.78 mg/L), indicating high potency. [2] Its acceptable selectivity index and proven efficacy in the mouse model make it a strong lead candidate. [2]
Mechanism Insight: While the exact mechanism for quinoxidine is not detailed in the available reports, related quinoxaline 1,4-di-N-oxides are known to be bioreductive prodrugs. [1] They are selectively activated by enzymes within bacterial or hypoxic (e.g., tumor) cells, generating reactive species that cause cell death. [1] This property is crucial for their activity against non-replicating persistent bacteria in tuberculosis. [2]
Safety Considerations: It is important to note that some derivatives of quinoxaline 1,4-di-N-oxides have been associated with concerns such as mutagenicity and photoallergic reactions, highlighting the need for thorough safety profiling during development. [1]
Q1: What is Quinoxidine and why is its solubility a problem?
This compound (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) is a broad-spectrum antibacterial agent from the quinoxaline 1,4-dioxide class [1]. A major challenge in its development and use is its poor aqueous solubility [1]. This low solubility directly limits its dissolution rate and gastrointestinal absorption, leading to low and variable oral bioavailability, which can compromise its therapeutic efficacy.
Q2: What are the primary techniques to enhance this compound's solubility?
Several advanced formulation techniques can be employed. The following table summarizes the most promising approaches.
| Technique | Mechanism of Action | Key Advantages | Reported Outcomes for Similar Compounds |
|---|---|---|---|
| Cyclodextrin Complexation [2] [3] [4] | Formation of an inclusion complex where the drug molecule is encapsulated within the cyclodextrin cavity. | Significantly enhances aqueous solubility; can improve stability and mask bitter taste. | Solubility of Kynurenic acid increased significantly using β-cyclodextrin nanosponges [2]. |
| Nanotechnology (Nanosuspensions) [5] [4] | Reduction of drug particle size to the nano-scale (200-600 nm), vastly increasing the surface area for dissolution. | Can be applied to drugs insoluble in both water and oils; enhances dissolution rate and bioavailability. | Creates biphasic systems for oral or parenteral administration [5]. |
| Solid Dispersion [3] [5] [4] | Dispersion of the drug at a molecular or amorphous level within a hydrophilic polymer carrier. | Can lead to the highest solubility enhancement by creating amorphous forms; uses common pharmaceutical equipment. | Hot-melt extrusion and spray drying are reliable methods for production [4]. |
| Lipid-Based Formulations [4] | Solubilization or dispersion of the drug in lipidic vehicles (oils, surfactants, co-solvents). | Enhances solubility and absorption; self-emulsifying systems form fine droplets in the gut. | Particularly effective for lipophilic drugs; Self-Emulsifying Drug Delivery Systems (SEDDS) are common [4]. |
| Salt Formation [3] [5] | Conversion of the active ingredient into a salt form with higher aqueous solubility. | A well-established and straightforward technique. | The dissolution rate of a salt is usually different from the parent compound [5]. |
Here are detailed methodologies for two of the most effective techniques identified.
This protocol is adapted from a study on enhancing the solubility of Kynurenic acid, which faces similar challenges as this compound [2].
1. Synthesis of β-Cyclodextrin Nanosponge (β-CDNS)
2. Preparation of this compound-Loaded Nanosponges
3. Characterization and Solubility Studies
The following workflow summarizes the key steps of this protocol:
Workflow for Cyclodextrin Nanosponge Complexation
This is a common and versatile technique for creating solid dispersions [5].
1. Materials:
2. Procedure:
3. Characterization:
Q: The drug loading efficiency in my nanosponges is low. What could be the reason?
Q: My solid dispersion shows poor flow properties and is hygroscopic. How can I manage this?
Q: After initial success, my solid dispersion shows a decrease in solubility over time. What is happening?
Here are answers to common questions from researchers about QdNO adrenal toxicity.
Q1: What is the primary mechanism behind QdNO-induced adrenal toxicity? The primary toxic mechanism is the inhibition of aldosterone synthesis. Studies indicate that the main toxic metabolites are the N1-desoxy derivatives of QdNOs like Quinocetone (QCT), Mequindox (MEQ), and Cyadox (CYA). These metabolites cause dose- and time-dependent damage to adrenal cells, significantly reducing aldosterone production. They achieve this by downregulating the gene and protein expression of key enzymes CYP11B1 and CYP11B2 (aldosterone synthases), as well as crucial transcription factors like NURR1 and CREB [1].
Q2: Which experimental model is suitable for studying this toxicity? The H295R human adrenocortical carcinoma cell line is a validated in vitro model for this purpose. These cells express all the key enzymes for steroid hormone production and are widely used in toxicological studies to assess the effects of substances on steroidogenesis, particularly in the adrenal cortex [1].
Q3: Are there any known compounds that can protect against this adrenal toxicity? Yes, research indicates that Oligomeric Proanthocyanidins (OPC), a natural antioxidant, can provide protection. In H295R cells, OPC was shown to upregulate the expression of transcription factors and the aldosterone synthases CYP11B1 and CYP11B2, thereby helping to restore aldosterone levels and mitigate the adrenal cell damage caused by N1-desoxy QdNO metabolites [1].
Q4: Is adrenal toxicity a common effect among QdNO drugs? Yes, the adrenal glands are a known target organ for this class of compounds. A comparative toxicology experiment in rats and mice confirmed that the pathological process occurs in the adrenal cortex. The study also noted that this compound appeared to be less toxic than Dioxidine, with pathological signs being reversible in most animals after discontinuation [2].
The table below summarizes key quantitative findings from toxicological studies on QdNOs.
| Toxic Agent | Key Toxic Metabolite | Primary Cellular Effect | Observed Outcome in H295R Cells | Potential Protective Agent |
|---|---|---|---|---|
| Quinocetone (QCT) | N1-desoxy QCT | Downregulation of CYP11B2 [1] | Dose-dependent inhibition of aldosterone production [1] | Oligomeric Proanthocyanidins (OPC) [1] |
| Mequindox (MEQ) | N1-desoxy MEQ | Downregulation of CYP11B1 [1] | Downregulation of NURR1 transcription factor [1] | Oligomeric Proanthocyanidins (OPC) [1] |
| Cyadox (CYA) | N1-desoxy CYA | Downregulation of transcription factors (CREB, SF-1) [1] | Time-dependent cell damage [1] | Oligomeric Proanthocyanidins (OPC) [1] |
| This compound | Information not specified in results | Target organ: adrenal cortex [2] | Pathological signs were reversible in most animals after discontinuation [2] | Information not specified in results |
This protocol outlines a method to assess the adrenal toxicity of QdNOs and the efficacy of protective agents using H295R cells.
1. Cell Culture:
2. Compound Treatment:
3. Endpoint Analysis:
The diagram below illustrates the logical workflow for planning and conducting experiments to investigate QdNO adrenal toxicity.
Experimental workflow for QdNO toxicity study
The diagram below visualizes the proposed molecular signaling pathway of QdNO-induced adrenal toxicity and the protective mechanism of OPC.
QdNO toxicity and OPC protection pathway
Q1: What is the fundamental concern regarding this compound and mutagenicity? this compound exhibits mutagenic properties primarily because it can cause damage to bacterial DNA. This activity is intrinsically linked to the presence of its N-oxide functional groups [1] [2]. The mutagenic process is redox-activated, meaning the compound is reduced inside the bacterial cell, leading to the generation of free radicals that subsequently cause DNA strand breaks [2].
Q2: What is the underlying mechanism of action? The mutagenic mechanism involves a hypoxia-selective, enzymatic reduction of the quinoxaline 1,4-di-N-oxide structure [1] [2]. The generally accepted pathway is illustrated below:
The primary consequences of this mechanism are:
The mutagenicity of this compound and related compounds has been consistently demonstrated in standard testing systems.
Table 1: Mutagenicity of this compound and Related Compounds in *Salmonella typhimurium*
| Compound Tested | Mutation Types Induced | Key Findings | Source |
|---|---|---|---|
| Quindoxin | Base pair substitutions, Frameshift mutations | Mutagenicity was independent of metabolic activation (rat liver microsomes). | [1] |
| Carbadox, Olaquindox | Base pair substitutions, Frameshift mutations | Activity was potentiated under anaerobic conditions. | [1] |
| Quinoxaline (fully reduced derivative) | Not mutagenic | Confirmed that N-oxide groups are essential for activity. | [1] |
| This compound | Mutagenic in S. typhimurium | Specifically identified as a mutagen in test systems. | [3] |
Table 2: Bacterial Strain Susceptibility to Quinoxaline-di-N-Oxides
| Bacterial Strain | Genotype / Characteristics | Observed Susceptibility | | :--- | :--- | :--- | | recA mutants | Deficient in homologous recombination repair | More susceptible than wild-type | [1] | | uvrB mutants | Deficient in nucleotide excision repair | More susceptible than wild-type | [1] | | PolA, recB, recC, exrA mutants | Various DNA repair deficiencies | More susceptible than repair-proficient strains | [2] |
Q3: How can mutagenicity risks be managed in an experimental setting? While the mutagenic potential is inherent, you can manage the risks with the following strategies:
Q4: What is the connection between antibacterial and mutagenic activity? The antibacterial and mutagenic activities of quinoxaline-di-N-oxides share a common mechanism. Both depend on the same bacterial activation pathway that reduces the parent compound, leading to DNA damage [1]. This DNA damage, if not properly repaired, leads to mutations (mutagenicity) or cell death (antibacterial activity) [2]. The finding that DNA repair-deficient mutants are more susceptible to both the antibacterial and mutagenic effects strongly supports this shared pathway [1] [2].
For researchers needing to evaluate novel quinoxaline derivatives, the following workflow outlines a standard assessment approach, referencing established methods.
Key Experimental Considerations:
The therapeutic index is a measure of a drug's safety, comparing the dose required for a therapeutic effect to the dose that causes toxicity. A wider window is better. For Quinoxidine, optimizing this index is crucial due to its known toxicity concerns alongside valuable antibacterial properties [1].
Here are key strategies you can employ to improve this compound's therapeutic profile:
| Strategy | Key Objective | Experimental Considerations |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Modify core structure to enhance efficacy and reduce toxicity [1] [3]. | Synthesize analogs with different substituents; test antibacterial potency vs. cytotoxicity; assess impact on mutagenicity [1]. |
| Formulation & Bioavailability Enhancement | Improve solubility and delivery to target sites [1]. | Explore salt forms, co-crystals, or nano-formulations; develop targeted delivery systems (e.g., liposomes) [1]. |
| Dosing Regimen Optimization | Establish dosing that maintains efficacy while minimizing accumulation [2]. | Conduct pharmacokinetic studies (ADME); define optimal dosing frequency and treatment duration based on half-life and clearance [2]. |
The experimental workflow for implementing these strategies can be visualized as a cyclical process of design, testing, and analysis:
This section provides actionable methodologies and solutions for common research problems.
FAQ 1: How can I systematically evaluate and reduce the adrenal toxicity of this compound analogues?
A key protocol involves a chronic in vivo toxicology experiment to assess target organ damage, particularly to the adrenal glands.
FAQ 2: What is a robust method to screen for improved antibacterial efficacy in new this compound derivatives?
You can use a standard broth microdilution method to determine the Minimum Inhibhibitory Concentration (MIC).
FAQ 3: How can I address the common issue of low solubility in new this compound derivatives?
Low solubility can severely limit a drug's bioavailability. The following workflow outlines a stepwise approach to diagnose and solve this problem.
Photoallergy is an acquired, immunologically mediated reaction. It occurs when a chemical substance in the skin is activated by sunlight to form a photoproduct that binds with tissue proteins, creating a complete antigen that triggers a T-cell-mediated delayed hypersensitivity reaction (Type IV) [1]. The key difference from a simpler phototoxic reaction is this involvement of the immune system [2] [1].
Quinoxaline 1,4-dioxides, the core structure of Quinoxidine, are recognized in the literature for their potential to cause photosensitivity reactions, among other disadvantages [3]. The table below summarizes the core issue:
| Aspect | Description |
|---|---|
| Core Problem | The Quinoxaline 1,4-dioxide structure can be activated by UV radiation, leading to skin reactions [3]. |
| Type of Reaction | Reactions can be phototoxic (more common, resembles exaggerated sunburn) or photoallergic (immune-mediated, can cause eczema) [2]. |
| Clinical Signs | Redness, itching, swelling, blisters, and rash in sun-exposed areas (face, neck, forearms, hands) [2] [4]. |
Given the inherent photosensitivity of the chemical class, prevention focuses on rigorous avoidance of triggers. The following table outlines the primary strategies:
| Strategy | Implementation in a Research Setting |
|---|---|
| Avoid Sun Exposure | Handle the compound in artificial light. Minimize time outdoors, especially during peak UV hours (10 a.m. - 4 p.m.) [4]. |
| Use Protective Clothing | Wear long-sleeved lab coats, long pants, and gloves made of tightly woven fabric. Use UV-blocking safety glasses and a broad-brimmed hat if outdoor exposure is unavoidable. |
| Apply Broad-Spectrum Sunscreen | Use a hypoallergenic, mineral-based (physical) sunscreen with Zinc Oxide or Titanium Dioxide on exposed skin. These are less likely to cause further irritation [4]. |
| Review All Chemicals | Be aware that other substances in the lab (e.g., certain antimicrobials, NSAIDs) can also cause photosensitivity, potentially compounding the effect [2]. |
For researchers working with this compound or developing new analogs, consider these experimental approaches:
If a reaction is suspected in a clinical trial setting or by a team member, the following diagnostic steps are recommended [2] [4]:
The following diagram illustrates the mechanism of a photoallergic reaction and the points where prevention and diagnosis occur.
Q1: What is the fundamental difference between a phototoxic and a photoallergic reaction? A1: Phototoxicity is a direct chemical tissue damage triggered by UV light, resembling a severe sunburn, and can occur on first exposure. Photoallergy is a delayed-type hypersensitivity (allergic) reaction requiring prior sensitization; the immune system is involved, often causing an itchy, eczematous rash [2] [1].
Q2: As a researcher, what is the first step I should take if I suspect a photoallergic reaction to a compound I am working with? A2: The immediate steps are: 1) Cease all exposure to the suspect compound and sunlight/UV light. 2) Gently cleanse the affected skin. 3) Seek a professional medical evaluation from a dermatologist. Inform the physician about all chemicals you have been handling to aid in diagnosis [4].
Q3: Are there specific ingredients I should look for in a sunscreen for use in the lab when working with photosensitizing compounds? A3: Yes. To minimize the risk of additional irritation, choose a hypoallergenic, physical (mineral) sunscreen containing Zinc Oxide or Titanium Dioxide. These ingredients sit on the skin surface to block UV light and are less likely to cause allergic reactions compared to some chemical sunscreens [4].
Q1: What are the primary mechanisms bacteria use to resist antimicrobial compounds? Bacteria employ several core resistance mechanisms. These include antibiotic inactivation (producing enzymes to degrade or modify the drug), target modification (altering the drug's binding site), reduced permeability (changing cell wall porosity to limit entry), and efflux pumps (actively expelling the drug from the cell) [1]. For many drug classes, efflux pumps are a first-line defense.
Q2: What is the role of efflux pumps in multidrug resistance? Efflux pumps, particularly those in the Resistance-Nodulation-cell Division (RND) superfamily, can recognize and extrude a wide range of structurally unrelated antimicrobial compounds [2]. This broad substrate specificity allows a single pump to confer resistance to multiple drug classes simultaneously, leading to Multidrug Resistance (MDR). Overexpression of these pumps is a common problem in clinical isolates [1] [3].
Q3: How can I confirm if an efflux pump is contributing to observed resistance? A standard approach is to use an Efflux Pump Inhibitor (EPI) like phenylalanine-arginine beta-naphthylamide (PAβN) in combination with the antimicrobial agent. A four-fold or greater reduction in the Minimum Inhibitory Concentration (MIC) of the antimicrobial in the presence of the EPI is considered positive for efflux pump activity [3].
Q4: Beyond chromosomal mutations, how is resistance spread among bacteria? Bacteria can acquire resistance genes through Horizontal Gene Transfer (HGT). Plasmid-mediated resistance is a major route, where mobile genetic elements carry genes encoding for resistance traits, such as efflux pumps (e.g., OqxAB) or protective proteins (e.g., qnr), and transfer them between bacteria [4].
Efflux pumps, especially RND-type, are frequently implicated in resistance to compounds like fluoroquinolones and tetracyclines.
Hypothesis: Resistance in the clinical isolate is driven by the overexpression of an RND-type efflux pump.
Experimental Objectives:
Protocol 1: Phenotypic Detection of Efflux Activity This protocol determines if efflux pumps are functionally contributing to resistance.
Protocol 2: Genotypic Detection of Efflux Pump and Regulatory Genes This protocol identifies the specific genes present, which is crucial for understanding the resistance mechanism.
Protocol 3: Quantifying Gene Expression via qRT-PCR If a pump gene is present, this protocol determines if it is overexpressed.
The workflow below visualizes the key experimental steps from these protocols.
Experimental Workflow for Efflux Pump Analysis
When common resistance genes or target mutations are not found, consider plasmid-mediated resistance or biofilm formation.
Hypothesis 1: Plasmid-mediated resistance genes (e.g., qnr) are conferring low-level resistance, potentially working with efflux pumps.
Hypothesis 2: Biofilm formation is contributing to phenotypic tolerance.
Troubleshooting Steps:
Screen for Plasmid-Mediated Genes: Perform PCR for common plasmid-borne resistance determinants. For quinolone resistance, screen for qnrA, qnrB, qnrS, etc. [4]. The table below shows an example of co-occurrence from a study on K. pneumoniae.
Assess Biofilm Formation: Use methods like crystal violet staining on a microtiter plate to quantify biofilm biomass [1] [5]. Biofilms can reduce antibiotic penetration and create tolerant persister cells.
Investigate Gene Transfer: If plasmids are suspected, perform conjugation or transformation assays to confirm the mobility of the resistance trait [4].
The table below summarizes quantitative data from a relevant study, illustrating how resistance genes and MIC values can be correlated.
Table: Correlation of qnr Genes and Ciprofloxacin MIC in K. pneumoniae Isolates [4]
| Isolate | Source | Ciprofloxacin MIC (μg/ml) | oqxA | oqxB | qnrB | qnrS |
|---|---|---|---|---|---|---|
| 4 | Urine | 32 | + | + | + | - |
| 5 | Trachea (ICU) | 128 | + | + | + | - |
| ... | ... | ... | ... | ... | ... | ... |
| Summary | >80% of isolates showed high resistance to fluoroquinolones. | ≥256 in 20% of qnr-positive strains | 96% of qnr-positive strains were positive. | 96% of qnr-positive strains were positive. | 20% of total isolates. | 9% of total isolates. |
Note: + indicates presence, - indicates absence of the gene. This data shows a high co-occurrence of qnr genes and the OqxAB efflux pump, which may contribute to high-level resistance.
The selective toxicity of QdNOs for cancer cells is based on exploiting the unique biochemical environment of tumors. The table below summarizes the key mechanisms:
| Mechanism | Description | Key Experimental Evidence |
|---|---|---|
| Hypoxia-Selective Activation [1] | Under low oxygen (hypoxia), enzymes reduce the QdNO prodrug, generating reactive radicals that cause DNA strand breaks. | DNA cleavage assays under hypoxic vs. normoxic conditions; use of radical scavengers to reduce toxicity [1]. |
| Exploitation of Elevated Oxidative Stress [2] | Cancer cells have higher levels of reactive oxygen species (ROS). QdNOs can inhibit antioxidant enzymes (e.g., SOD), pushing ROS beyond a lethal threshold. | Flow cytometry to measure superoxide (O₂⁻) accumulation; Western blot showing upregulated SOD/catalase in cancer cells; MTT assays showing protection by ROS scavengers [2]. |
| Structure-Activity Relationship (SAR) [1] | The 1,4-di-N-oxide moiety is essential for hypoxia-selective activity. Losing one or both oxygen atoms drastically reduces the effect. | Comparison of antibacterial/cytotoxic activity of parent compounds vs. their de-oxygenated analogs [1]. |
These mechanisms can be visualized in the following diagram, which shows the pathway from prodrug activation to cancer cell death:
Figure 1: Mechanisms of selective cancer cell killing by QdNOs. The diagram highlights activation in hypoxia and exploitation of high ROS in cancer cells.
A robust experiment tests the compound against both cancer and normal cell lines under different conditions. The workflow below outlines the key steps:
Figure 2: A generalized experimental workflow for testing QdNO selectivity.
1. Cell Viability and Selectivity Assessment (MTT Assay) [2]
2. Measuring Intracellular ROS (Flow Cytometry) [2]
| Issue | Possible Cause | Potential Solution |
|---|
| Lack of Selectivity | The compound is generally toxic or the chosen "normal" cell line is inappropriate. | - Re-check the purity and stability of your compound.
The principle of using QdNOs aligns with a wider concept in oncology called "cyclotherapy" or selective protection [3]. This strategy aims to protect normal cells while killing resistant cancer cells by exploiting fundamental differences in cell biology, such as the near-universal dysregulation of the p53 tumor suppressor pathway in cancer [3].
Quinoxidine, also known as 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide, is a derivative of Quinoxaline 1,4-dioxide [1] [2]. This class of heterocyclic N-oxides is known for a broad spectrum of biological activities, including antibacterial, antitumor, and antiparasitic effects [1].
Despite this promising activity, Quinoxaline 1,4-dioxides can have drawbacks such as low solubility and mutagenicity, which are closely linked to their metabolic profile [1]. Therefore, enhancing metabolic stability is a crucial goal in optimizing these compounds.
This section addresses common challenges and strategic questions you might encounter.
Frequently Asked Questions
Q1: What are the common metabolic soft spots in Quinoxaline 1,4-dioxide scaffolds?
Q2: What general strategies can I use to block metabolic soft spots?
Q3: How can I quickly assess the success of my structural modifications?
Here are detailed methodologies for the core experiments used in metabolic stability studies.
Protocol 1: Metabolic Stability Assay in Liver Microsomes
This assay primarily measures oxidative (Phase I) metabolism.
t₁/₂ = 0.693 / k [3].Protocol 2: Metabolic Stability in Hepatocytes
This system provides a more complete picture as it contains both Phase I and Phase II (conjugative) enzymes [3].
Since quantitative data for this compound is unavailable, the table below outlines a framework for recording and comparing your experimental results.
Framework for Reporting Metabolic Stability Data
| Compound ID / Modification | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg) | % Remaining after 45 min |
|---|---|---|---|
| Human Liver Microsomes | |||
| This compound (Lead) | (To be measured) | (To be calculated) | (To be measured) |
| Analog A (e.g., Fluorinated) | ... | ... | ... |
| Analog B (e.g., Ring Modified) | ... | ... | ... |
| Human Hepatocytes | |||
| This compound (Lead) | (To be measured) | (To be calculated) | (To be measured) |
| Analog A | ... | ... | ... |
| Analog B | ... | ... | ... |
The following diagrams, generated with Graphviz, illustrate the core experimental workflow and a strategic approach to optimization.
Diagram 1: Metabolic Stability Assessment Workflow
Diagram 2: Strategy for Enhancing Metabolic Stability
The following table synthesizes key comparative data from toxicology and pharmacokinetic studies.
| Feature | Dioxidine | Quinoxidine |
|---|---|---|
| Chemical Name | 2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide [1] | 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide [1] |
| Primary Toxicity Target (in chronic experiments) | Adrenal glands (cortical layer) [2] | Adrenal glands (cortical layer) [2] |
| Toxicity Profile (in rats/mice) | Higher toxicity; Pathological changes in adrenals continued to progress after drug discontinuation [2] | Lower toxicity; Pathological signs in adrenals were reversible in most animals after drug discontinuation [2] |
| Metabolic Profile | Active antibacterial compound [3] | Prodrug; converted to Dioxidine in the body via deacetylation [3] |
| Detection in Urine | Directly detected in urine after administration [3] | Not detected in urine; instead, its metabolite, Dioxidine, is found [3] |
Here is a deeper look into the key experiments that generated the comparative data.
This study provides the primary basis for comparing the safety profiles of the two compounds.
This study clarified the metabolic relationship between this compound and Dioxidine.
The experimental data establishes that this compound is a prodrug. The following diagram illustrates its metabolic activation.
The table below summarizes the key comparative findings from a chronic toxicology experiment [1].
| Feature | Dioxidine | Quinoxidine |
|---|---|---|
| Compound Class | Quinoxaline 1,4-di-N-oxide derivative [2] [3] | Quinoxaline 1,4-di-N-oxide derivative [2] [3] |
| Primary Target Organ | Adrenals (cortical layer) | Adrenals (cortical layer) |
| Nature of Lesions | Progressive, continuing after drug discontinuation | Reversible in the majority of animals |
| Overall Toxicity | More toxic | Less toxic |
The data in the table above is based on the following experimental details:
While the specific mechanisms for Dioxidine and this compound are not detailed in the retrieved study, research on their chemical class provides crucial context.
The table below summarizes the key experimental findings for Quinoxaline 1,4-di-N-oxide derivatives (QdNOs), a class that includes Quinoxidine, and compares them with a modern bioactive compound, Quercetin.
| Antibacterial Agent | Class | Reported Antibacterial Spectrum | Key Experimental Findings & Potency | Primary Mechanism of Action |
|---|
| Quinoxaline 1,4-di-N-oxides (QdNOs) [1] | Synthetic Antimicrobials | Broad-spectrum (e.g., against E. coli and enteric pathogens) [1] | • Induced SOS response & oxidative stress in E. coli. • MIC/MBC values determined by standard microdilution methods. • Activity is radical-dependent (carbon-centered, aryl-type) [1]. | Oxidative DNA damage, initiated by metabolic activation and radical formation [1]. | | Quercetin (QUR) [2] | Bioactive Phytochemical | Broad-spectrum (Gram-negative: A. baumannii, E. coli, P. aeruginosa; Gram-positive: S. aureus, S. pneumoniae) [2] | • Zone of Inhibition: 7-23 mm (Disc Diffusion). • Strong binding affinity to bacterial targets (e.g., LasR: -10.3 kcal/mol). • Shows synergistic effects with conventional antibiotics (PIP, CEF) [2]. | High-affinity binding to critical bacterial proteins (e.g., Sortase B, Multidrug Efflux Pump AdeJ, LasR) [2]. |
For researchers to replicate and build upon these findings, here is a detailed breakdown of the key experimental methodologies referenced in the table.
This is a fundamental first step to determine the effectiveness of an antibacterial agent.
The following integrated approaches were used to systematically elucidate the antibacterial mechanism of QdNOs [1]:
Based on the experimental data, the following diagram illustrates the systematic antibacterial action of QdNOs, such as this compound, as revealed by the integrated transcriptomic and proteomic study [1].
The table below summarizes the core findings from a 2021 study on 1,2,3,4-4H-quinoxaline derivatives, which are investigated as colchicine binding site inhibitors (CBSIs). These compounds hold potential for overcoming multidrug resistance associated with other tubulin inhibitors [1].
| Compound | Antiproliferative Activity (HT-29) | Antiproliferative Activity (Hela) | Tubulin Polymerization Inhibition | Key Mechanism Insights |
|---|---|---|---|---|
| 11a | Most potent activity | Most potent activity | Inhibited in both cell-free and cellular assays | Binds to colchicine site; arrests cell cycle at G2/M phase; induces apoptosis |
| 11b | Most potent activity | Most potent activity | Information not specified in abstract | Information not specified in abstract |
| Other derivatives | Moderate to strong activities | Moderate to strong activities | Varies with structure | Structure-activity relationships were discussed |
For researchers looking to replicate or design similar studies, here is a detailed breakdown of the key experimental methodologies cited in the SAR studies.
In Vitro Antiproliferative Assay
Tubulin Polymerization Assay
Cell Cycle Analysis
Apoptosis Assay
Molecular Docking
The following diagram illustrates the typical iterative workflow in a structure-activity relationship study for quinoxaline derivatives, integrating the experimental protocols described above.
| Compound Name / Code | Key Structural Features | Hypoxic Cytotoxicity Ratio (HCR) / Selectivity Notes | Antiproliferative Activity (IC₅₀) | Primary Mechanisms & Key Findings |
|---|
| DCQ (2-benzoyl-3-phenyl-6,7-dichloro-QdNO) | 6,7-dichloro substitution [1] | HCR (MCF-7): 3.4 [2] | Low micromolar range (e.g., 3-5 μM in breast cancer cells) [2] | • DNA damage (↑γ-H2AX) • ROS generation • HIF-1α downregulation • Anti-metastatic in vivo [2] | | Lead Sulfonamides (e.g., 7a, 7e, 8g) | Sulfonamide group, Carbonitrile fragment [3] | Similar hypoxic activity & selectivity to Tirapazamine (TPZ) in MCF-7 cells [3] | Low micromolar concentrations [3] | Carbonic Anhydrase (CA) inhibition, particularly CA IX [3] | | 3-Trifluoromethyl QdNO (7h) | Trifluoromethyl group [3] | Information not specified in search results | 1.3–2.1 μM (Superior/competitive to doxorubicin & etoposide) [3] | Carbonic Anhydrase (CA) inhibition [3] | | Compound 10a (from 2006 study) | Fused quinoxaline di-N-oxide [4] | HCR >111 (Highly selective) [4] | 0.9 μg/mL (EAC cell line) [4] | Bioreductive activation in hypoxic cells [4] | | Tirapazamine (TPZ) (Reference Compound) | Lead hypoxia-activated prodrug [2] | Benchmark for selectivity | Moderate activity against breast cancer [2] | Bioreductive activation to toxic radical [2] |
To validate the hypoxic selectivity and mechanisms of these compounds, researchers typically employ a suite of standardized assays.
1. In Vitro Cytotoxicity and Hypoxic Selectivity Assays
2. Mechanism of Action Studies
The following diagram illustrates the mechanism by which DCQ targets the HIF-1α pathway and induces cancer cell death, integrating key findings from the research [2].
Diagram Title: DCQ Mechanism in Hypoxic Breast Cancer Cells
This diagram synthesizes data showing that DCQ has a dual mechanism: it directly inhibits HIF-1α and also generates ROS, which leads to DNA damage and apoptosis. The ROS also contributes to HIF-1α downregulation. In p53-wildtype cells like MCF-7, DNA damage also triggers a p53-mediated apoptotic pathway [2].
The table below summarizes the key information available for this compound, which is a known antibacterial agent.
| Aspect | Available Data on this compound |
|---|---|
| Drug Class | Quinoxaline 1,4-dioxide derivative; broad-spectrum antibacterial agent [1]. |
| Clinical Use | Used in clinical practice (particularly in some regions) since the 1970s [1]. |
| In Vivo Toxicity (Animal Studies) | Target Organ: Adrenals (cortical layer). Reversibility: Pathological signs were reversible in most animals after discontinuation, indicating lower toxicity compared to analog "dioxidine" [2]. | | In Vitro & IVIVC Data | No specific quantitative dissolution, permeability, or IVIVC data was found in the search results. |
For researchers, developing a meaningful IVIVC for a drug like this compound involves a structured process. The following workflow and detailed explanations outline the key steps.
The foundation of a robust IVIVC is testing formulations with different release rates [3] [4].
This phase links the in vitro and in vivo data.
A validated IVIVC model can be used as a surrogate for in vivo studies.
| Feature | Quinoxaline 1,4-di-N-oxides (QdNOs) | 6-Gingerol (Natural Product) | Common Classical Antibiotics |
|---|---|---|---|
| Primary Mechanism | Metabolic activation generates free radical intermediates, inducing oxidative DNA damage and triggering the SOS response [1]. | Disruption of bacterial cell membrane and efflux pumps; inhibits quorum sensing and biofilm formation [2]. | Varies by class: e.g., β-lactams inhibit cell wall synthesis; fluoroquinolones directly inhibit DNA gyrase. |
| Cellular Response | Upregulation of SOS response genes (e.g., recA, lexA) and oxidative stress pathways [1]. |
Downregulation of quorum-sensing (QS) genes and reduction in virulence factor production [2]. | - |
| Key Experimental Findings | - Transcriptomics/Proteomics: Induced SOS and oxidative stress pathways [1].
For Quinoxaline 1,4-di-N-oxides (QdNOs) The systematic assessment of QdNOs' mechanism involved several advanced techniques [1]:
For 6-Gingerol The anti-virulence properties were characterized through a combination of in vitro, in silico, and in vivo methods [2]:
The following diagram synthesizes the core antibacterial mechanism of Quinoxaline 1,4-di-N-oxides (QdNOs) based on the described research.
Diagram: QdNO Antibacterial Mechanism
The unique mechanism of QdNOs offers specific advantages and considerations for drug development [1]. Their activity against drug-resistant strains like M. tuberculosis is particularly promising [5] [3]. Future work should focus on: